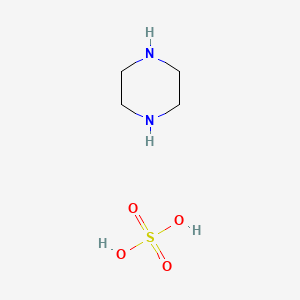

Piperazine sulfate

Description

Properties

IUPAC Name |

piperazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNIYCGOBKAQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71607-28-8, 110-85-0 (Parent) | |

| Details | Compound: Piperazine, sulfate (2:1) | |

| Record name | Piperazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Piperazine, sulfate (2:1) | |

| Record name | Piperazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50189516 | |

| Record name | Piperazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-26-0, 4554-26-1 | |

| Record name | Piperazine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8493J9B36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Piperazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of piperazine (B1678402) sulfate (B86663). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Quantitative Chemical Properties

The following table summarizes the key quantitative data for piperazine and its sulfate salt. It is important to note that much of the available data pertains to piperazine base or its hydrated forms. Data specific to anhydrous piperazine sulfate is limited; therefore, properties of related compounds are provided for comparative reference.

| Property | Value | Compound |

| Molecular Formula | C₄H₁₂N₂O₄S[1][2] | This compound |

| C₄H₁₀N₂·H₂SO₄·xH₂O[3] | This compound Hydrate | |

| C₄H₁₀N₂ | Piperazine | |

| Molecular Weight | 184.22 g/mol [1] | This compound |

| 184.21 g/mol (anhydrous basis)[2][3][4] | This compound Hydrate | |

| 86.14 g/mol [5] | Piperazine | |

| Appearance | White to almost white crystalline powder[3] | This compound Hydrate |

| Needle-like white or colorless crystals[5] | Piperazine | |

| Melting Point | Not available | This compound |

| ~43 °C | Piperazine Hydrate[6] | |

| 109-112 °C | Piperazine (anhydrous)[7] | |

| Boiling Point | Not available | This compound |

| 145-146 °C | Piperazine (anhydrous)[7] | |

| Density | Not available | This compound |

| 1.1 g/cm³ | Piperazine (anhydrous)[5] | |

| Solubility | Highly soluble in water[8] | This compound |

| Freely soluble in water and alcohol[6] | Piperazine Hydrate | |

| 150 g/L in water at 20 °C | Piperazine (anhydrous)[5] | |

| pKa (of Piperazine) | pKa1 = 5.35, pKa2 = 9.73 at 25 °C[9] | Piperazine |

Chemical Structure

This compound is an organic salt formed from the reaction of piperazine, a cyclic secondary amine, with sulfuric acid. The piperazine ring adopts a stable chair conformation. The sulfate ion is formed from sulfuric acid, which protonates the two nitrogen atoms of the piperazine molecule.

References

- 1. Piperazine, sulfate (1:?) | C4H12N2O4S | CID 3014216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amphray.com [amphray.com]

- 7. Piperazine | 110-85-0 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

Synthesis of Piperazine Sulfate: A Technical Guide for Laboratory Applications

Introduction

Piperazine (B1678402) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Piperazine sulfate (B86663), a stable salt of the parent diamine, serves as a key intermediate in various synthetic processes and is utilized in pharmaceutical and veterinary formulations.[2] Its synthesis is a straightforward acid-base neutralization reaction, yielding a crystalline solid that is readily purified. This guide provides a detailed protocol for the laboratory-scale synthesis of piperazine sulfate, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis involves the reaction of piperazine with sulfuric acid in a 1:1 molar ratio to form this compound.

Chemical Equation:

C₄H₁₀N₂ + H₂SO₄ → C₄H₁₀N₂·H₂SO₄

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of this compound from piperazine and sulfuric acid.

Materials:

-

Piperazine (anhydrous or hexahydrate)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Isopropanol (B130326) (or Ethanol)

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation of Piperazine Solution:

-

In a beaker, dissolve 10.0 g of piperazine (or a stoichiometrically equivalent amount of piperazine hexahydrate) in 100 mL of deionized water with gentle stirring.

-

-

Preparation of Sulfuric Acid Solution:

-

In a separate beaker, carefully add the stoichiometric equivalent of concentrated sulfuric acid to 50 mL of deionized water. Caution: Always add acid to water, never the other way around, as the dilution process is highly exothermic. Cool the solution in an ice bath.

-

-

Reaction:

-

Place the beaker containing the piperazine solution in an ice bath on a magnetic stirrer.

-

Slowly add the cooled sulfuric acid solution to the stirred piperazine solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 20°C.

-

-

Crystallization:

-

After the addition is complete, continue stirring the mixture in the ice bath for another hour to ensure complete reaction and precipitation of the product.

-

To enhance precipitation, 100 mL of cold isopropanol can be slowly added to the mixture.

-

-

Isolation and Purification:

-

Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a wash with cold isopropanol to remove any unreacted starting materials and impurities.

-

-

Drying:

-

Dry the purified this compound crystals in a drying oven at 60-70°C or in a desiccator under vacuum until a constant weight is achieved.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood.

-

The reaction is exothermic; therefore, proper cooling is essential.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Piperazine (Molar Mass) | 86.14 g/mol |

| Sulfuric Acid (Molar Mass) | 98.08 g/mol |

| Product | |

| This compound (Molar Mass) | 184.22 g/mol |

| Theoretical Yield | Based on 1:1 stoichiometry with the limiting reagent. For 10.0 g of piperazine, the theoretical yield is approximately 21.38 g. |

| Appearance | White to almost white crystalline powder[2] |

| Purity (Typical) | ≥ 95%[2] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the laboratory synthesis of this compound.

References

Piperazine Sulfate: A Technical Guide on the Mechanism of Action in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Piperazine (B1678402) and its salts, such as piperazine sulfate (B86663), have a long-standing history as effective anthelmintic agents for the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of piperazine in biological systems. It details the molecular interactions, physiological consequences for the parasite, and the experimental methodologies used to elucidate this mechanism. The primary action of piperazine is targeted at the neuromuscular system of susceptible helminths, where it functions as a gamma-aminobutyric acid (GABA) receptor agonist, leading to flaccid paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract.[3][4][5]

Core Mechanism of Action: Neuromuscular Paralysis

The principal anthelmintic effect of piperazine is the induction of a reversible, flaccid paralysis in susceptible worms.[5][6] This paralysis prevents the nematodes from maintaining their position within the host's intestine, leading to their passive expulsion through normal peristaltic activity.[3][4] Unlike other anthelmintics that cause spastic paralysis or interfere with metabolic processes, piperazine's action is specifically targeted to the parasite's inhibitory neurotransmission pathways.[5]

Interaction with GABA Receptors

The molecular target of piperazine is the gamma-aminobutyric acid (GABA) receptor located on the muscle cells of nematodes.[1][3] In these organisms, GABA is a key inhibitory neurotransmitter that regulates muscle contraction and movement.[3][7] Piperazine acts as a GABA agonist, meaning it mimics the action of GABA and binds to these receptors.[3][4]

This interaction with the GABA receptor, a ligand-gated ion channel, triggers the opening of chloride ion (Cl⁻) channels.[4][8] The subsequent influx of negatively charged chloride ions into the muscle cell causes hyperpolarization of the cell membrane.[3][4][8] This increase in negative charge inside the cell raises the threshold for excitation, making the muscle cell less responsive to excitatory stimuli from motor neurons.[3] The net result is a state of muscle relaxation and flaccid paralysis.[5][9]

The signaling pathway is depicted in the diagram below.

Quantitative Data

The efficacy of piperazine as a paralytic agent has been quantified in various nematode species. The effective concentration required to paralyze 50% of a population (EC₅₀) is a key metric. Additionally, the concentration required at the site of action has been estimated.

| Parameter | Species | Value | Reference |

| EC₅₀ for Paralysis | Pratylenchus penetrans | 12.3 mM | |

| Meloidogyne incognita | 13.4 mM | ||

| Heterodera glycines | 14.4 mM | ||

| Aphelenchus avenae | >100 mM | ||

| Effective Paralytic Conc. | Ascaris lumbricoides | 8-12 µg/g tissue | [9] |

Note: The higher EC₅₀ value for A. avenae suggests lower sensitivity to piperazine compared to the other tested species.[7]

Experimental Protocols

The mechanism of piperazine has been elucidated through various experimental approaches, primarily electrophysiology and behavioral assays.

Electrophysiological Studies on Ascaris Muscle Cells

A foundational method for studying piperazine's action involves direct electrophysiological recordings from the muscle cells of a large nematode like Ascaris.[8]

Methodology:

-

Preparation: Individual muscle cells are dissected from the body wall of Ascaris lumbricoides.

-

Recording Setup: The preparation is placed in a perfusion chamber with a saline solution mimicking the worm's body fluid. Intracellular microelectrodes are used to measure the muscle cell's membrane potential.

-

Piperazine Application: A solution of piperazine (e.g., 10⁻³ w/v) is introduced into the perfusion chamber.[8]

-

Measurement: Changes in the resting membrane potential and the frequency of spontaneous action potentials (spikes) are recorded before, during, and after piperazine application.

-

Ion Dependency: To confirm the role of chloride ions, the experiment is repeated using a saline solution where chloride ions are partially replaced by larger, non-penetrating anions like sulfate.[8]

Key Findings: Application of piperazine leads to a significant increase (hyperpolarization) of the muscle cell's resting potential and a cessation of spontaneous spike activity.[8] This hyperpolarizing effect is diminished in a low-chloride environment, confirming its dependence on chloride ion influx.[8]

Behavioral Assay for Paralysis in Nematodes

This protocol is used to quantify the paralytic effect of GABA agonists like piperazine on a population of smaller nematodes, such as Caenorhabditis elegans or various plant-parasitic nematodes.[7]

Methodology:

-

Nematode Culture and Extraction: Nematodes are cultured and harvested, then washed and suspended in a solution (e.g., 0.01% Triton-X 100 in water).[7]

-

Preparation of Test Solutions: Serial dilutions of piperazine are prepared in the same solution (e.g., 1, 10, 20, 50, 100 mM). A control solution without piperazine is also prepared.[7]

-

Exposure: A fixed number of nematodes are transferred into multi-well plates. The various piperazine concentrations and the control solution are added to the wells.

-

Observation: At specific time intervals, the nematodes are observed under a microscope. The number of paralyzed nematodes is counted. Paralysis is often characterized by a distinct phenotype, such as a "hook shape" or complete cessation of movement.[7]

-

Data Analysis: The percentage of paralyzed worms at each concentration is calculated. These data are then used to determine the EC₅₀ value using appropriate statistical software.

The workflow for this type of experiment is illustrated below.

Host vs. Parasite Selectivity

Piperazine exhibits a high degree of selectivity, with relatively low toxicity to the mammalian host.[3] This selectivity is attributed to several factors. First, the GABA receptors in nematodes have different subunit compositions and pharmacological properties compared to those in vertebrates. Second, the neuromuscular control in mammals is predominantly mediated by acetylcholine (B1216132) at the neuromuscular junction, whereas GABA's role is primarily confined to the central nervous system (CNS). Piperazine does not readily cross the blood-brain barrier in hosts, minimizing its effects on the host's CNS at therapeutic doses.

Conclusion

The mechanism of action of piperazine sulfate is a classic example of targeted chemotherapy. By acting as a potent agonist at nematode-specific GABA receptors, it induces hyperpolarization of muscle cells, resulting in flaccid paralysis.[3][4][8] This state prevents the parasite from maintaining its position in the host's gut, leading to its safe and effective expulsion.[1][4] The detailed understanding of this mechanism, supported by quantitative data from electrophysiological and behavioral studies, underscores its efficacy and selectivity as an anthelmintic agent.

References

- 1. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 5. Piperazine Use in a Case of Recurrent Entero-biliary Ascariasis [japi.org]

- 6. Piperazine | drug | Britannica [britannica.com]

- 7. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Solubility of Piperazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperazine (B1678402) sulfate (B86663) in various solvents. Due to the limited availability of specific quantitative data for piperazine sulfate in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols and an overview of relevant analytical techniques.

Introduction to this compound

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] It is a widely used scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and anticancer agents.[2] To improve stability and formulation characteristics, piperazine is often used in its salt forms, such as this compound.[3] Understanding the solubility of this compound is a critical parameter in drug development, influencing formulation design, bioavailability, and process chemistry.

Solubility of Piperazine and its Sulfate Salt

Table 1: Solubility of Piperazine and this compound in Various Solvents

| Solvent | Compound | Solubility | Temperature (°C) |

| Water | Piperazine | 15 g/100 mL[1] | 20 |

| Piperazine | Freely Soluble[4][5] | Not Specified | |

| Piperazine-1,4-diium sulfate | Highly Soluble[6] | Not Specified | |

| Ethanol (95%) | Piperazine | 1 g in 2 mL[1] | Not Specified |

| Piperazine | Soluble[7] | Not Specified | |

| Methanol | Piperazine | Readily Soluble[1] | Not Specified |

| Piperazine | Soluble[7] | Not Specified | |

| Glycerol | Piperazine | Freely Soluble[1] | Not Specified |

| Glycols | Piperazine | Freely Soluble[1] | Not Specified |

| Diethyl Ether | Piperazine | Insoluble[1][5] | Not Specified |

| Piperazine | Poorly Soluble[4] | Not Specified | |

| Chloroform | Piperazine | Very Soluble[1] | Not Specified |

| Benzene | Piperazine | Slightly Soluble[1] | Not Specified |

| Heptane | Piperazine | Slightly Soluble[1] | Not Specified |

| Dimethylformamide | This compound | Insoluble[8] | Not Specified |

Note: "Freely Soluble," "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors of solubility.

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment

-

This compound (pure, solid form)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Analytical balance

-

Stoppered flasks or vials

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Step-by-Step Procedure

-

Preparation of the Solvent System: Prepare the desired solvent or solvent mixture. For aqueous solubility, use purified water or a buffered solution of a specific pH.

-

Addition of Excess Solute: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate quantification of pharmaceutical compounds in solution.

HPLC Method Development

A specific HPLC method for this compound would need to be developed and validated. A common approach for analyzing piperazine involves derivatization to introduce a chromophore, allowing for UV detection. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative.[9]

A general starting point for an HPLC method could be:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would need to be optimized.

-

Detection: UV detection at a wavelength appropriate for the derivatized piperazine (e.g., 340 nm for the NBD-Cl derivative).[9]

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: A fixed volume, for example, 10 µL.[9]

Calibration

A calibration curve should be prepared using standard solutions of this compound of known concentrations. This curve will be used to determine the concentration of this compound in the experimental samples based on their chromatographic peak areas.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the solubility of this compound and the logical relationship between the key steps.

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Caption: Logical relationship between experimental and analytical steps for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available scientific literature, this guide provides the necessary framework for researchers and drug development professionals to determine this critical parameter. The shake-flask method, coupled with a validated HPLC analytical procedure, offers a robust and reliable approach to obtaining accurate solubility data for this compound in a variety of solvent systems. This information is essential for informed decision-making in formulation development and for advancing the therapeutic potential of piperazine-based compounds.

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine | 110-85-0 [chemicalbook.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. US3525738A - Piperazine estrone sulfate process - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to Piperazine Sulfate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of piperazine (B1678402) sulfate (B86663). It is designed to assist researchers, scientists, and drug development professionals in understanding the critical physicochemical and biological differences between these two solid-state forms. This document delves into their properties, analytical characterization, and biological mechanism of action, offering detailed experimental protocols and visual representations of key processes.

Introduction to Piperazine Sulfate and the Significance of Hydration

Piperazine is a heterocyclic amine widely used as an intermediate in the synthesis of a variety of pharmaceuticals, including anthelmintic agents and psychoactive drugs.[1] Piperazine and its salts, such as this compound, exist in different solid forms, including anhydrous crystals and various hydrates. The presence or absence of water molecules within the crystal lattice can significantly impact the material's physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability.[2][3]

The choice between a hydrated and an anhydrous form of an active pharmaceutical ingredient (API) is a critical decision in drug development. While anhydrous forms often exhibit higher solubility and faster dissolution rates, they can be more susceptible to hydration, leading to physical and chemical instability.[4][5] Conversely, hydrates are generally more thermodynamically stable but may suffer from lower solubility and bioavailability.[2] A thorough understanding and characterization of these forms are therefore essential for ensuring the quality, safety, and efficacy of the final drug product.

Physicochemical Properties: A Comparative Overview

While specific quantitative data for a direct comparison of this compound hydrate (B1144303) and anhydrous forms are not extensively available in the public domain, the following tables summarize the expected differences based on the known properties of piperazine and its salts, as well as established principles of solid-state chemistry for pharmaceuticals.[2][3][5]

Table 1: General Physicochemical Properties

| Property | This compound Hydrate | This compound Anhydrous | Significance in Drug Development |

| Molecular Formula | C₄H₁₀N₂·H₂SO₄·xH₂O[1] | C₄H₁₀N₂·H₂SO₄ | The presence of water of hydration affects the molecular weight and dose calculations. |

| Appearance | White to almost white crystalline powder[1] | White crystalline powder or flakes[6][7] | Physical appearance is a key parameter for identification and quality control. |

| Hygroscopicity | Generally less hygroscopic than the anhydrous form.[2] | Highly hygroscopic and potentially deliquescent.[5] | Hygroscopicity affects handling, storage, and formulation stability. |

| Melting Point | Generally lower than the anhydrous form due to the presence of water. | Higher than the hydrated form. | The melting point is a critical parameter for material identification and purity assessment. A depressed melting point can indicate the presence of moisture.[5] |

| Stability | Generally more thermodynamically stable under ambient humidity conditions.[2] | Metastable and can convert to the hydrated form in the presence of moisture.[2] | The physical and chemical stability of the API is crucial for determining its shelf life and storage conditions. |

Table 2: Comparative Pharmaceutical Properties

| Property | This compound Hydrate | This compound Anhydrous | Significance in Drug Development |

| Aqueous Solubility | Generally lower than the anhydrous form.[2][3] | Generally higher than the hydrated form.[2][3] | Solubility directly impacts the dissolution rate and bioavailability of the drug. |

| Dissolution Rate | Generally slower than the anhydrous form.[2][4] | Generally faster than the hydrated form.[2][4] | The dissolution rate is a critical factor for the onset of drug action and overall bioavailability. |

| Bioavailability | Potentially lower than the anhydrous form due to lower solubility and dissolution rate.[2] | Potentially higher than the hydrated form.[2] | Bioavailability determines the fraction of the administered dose that reaches systemic circulation. |

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments required to characterize and differentiate between the hydrated and anhydrous forms of this compound.

Determination of Water Content: Karl Fischer Titration

Principle: Karl Fischer titration is a highly specific method for determining the water content in a substance. It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.

Methodology:

-

Instrument: A volumetric Karl Fischer titrator.

-

Reagent: A one-component Karl Fischer reagent (e.g., Hydranal-Composite 5).

-

Solvent: Anhydrous methanol (B129727) or a specialized KF solvent for amines. For strongly basic amines like piperazine, the addition of benzoic acid to the solvent is recommended to neutralize the amine and prevent interference with the endpoint detection.

-

Procedure: a. Add a suitable volume of the solvent to the titration vessel. b. Perform a pre-titration to neutralize the residual water in the solvent until a stable, dry baseline is achieved. c. Accurately weigh a suitable amount of the this compound sample in a dry, gas-tight syringe or weighing boat, and quickly introduce it into the titration vessel. d. Start the titration. The Karl Fischer reagent is added automatically until the potentiometric endpoint is reached. e. The water content is calculated automatically by the instrument based on the volume of titrant consumed and the known titer of the reagent.

Thermal Analysis: TGA and DSC

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

Methodology for TGA:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a suitable TGA pan (e.g., aluminum or platinum).

-

Procedure: a. Place the sample pan in the TGA furnace. b. Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min). c. A typical heating rate is 10 °C/min over a temperature range of 25 °C to 300 °C. d. Record the mass loss as a function of temperature. The dehydration of the hydrate will be observed as a distinct step-wise mass loss.

Methodology for DSC:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Procedure: a. Place the sample and reference pans in the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. c. Record the heat flow. Endothermic events such as dehydration and melting, and exothermic events such as crystallization can be observed.

Crystallinity and Polymorphism: Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases present in a solid material and to obtain information about its crystal structure.

Methodology:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: a. Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. b. Mount the powdered sample onto a sample holder. Ensure the surface of the sample is flat and level with the surface of the holder.

-

Procedure: a. Place the sample holder in the diffractometer. b. Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for organic compounds is 2θ from 5° to 40°. c. Initiate the X-ray diffraction scan. d. The resulting diffraction pattern, a plot of intensity versus 2θ angle, is a fingerprint of the crystalline material. The patterns for the hydrate and anhydrous forms will show distinct differences in peak positions and intensities.

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Principle: DVS is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption or desorption by a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Place a known mass of the this compound sample (typically 5-20 mg) in the DVS sample pan.

-

Procedure: a. The sample is initially dried in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. b. The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. c. Following the sorption phase, the RH is decreased in a similar stepwise manner to obtain the desorption isotherm. d. The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. This provides information on the hygroscopicity, deliquescence point, and the stability of the hydrate.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the solid-state characterization of a pharmaceutical substance like this compound.

Caption: Experimental workflow for physicochemical characterization.

Biological Mechanism of Action: GABAergic Signaling Pathway

Piperazine exerts its anthelmintic effect by acting as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[8] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[8]

Caption: Piperazine's mechanism of action as a GABA receptor agonist.

Stability Considerations

According to the International Council for Harmonisation (ICH) guidelines, stability testing of a drug substance is crucial to determine its re-test period or shelf life.[9] For a substance like this compound that exists in both anhydrous and hydrated forms, it is essential to conduct stability studies under various temperature and humidity conditions.

Table 3: Recommended Stability Testing Conditions (ICH Q1A(R2)) [9]

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

During these studies, the solid form of this compound should be monitored for any changes in physical appearance, water content, crystallinity, and purity. The potential for conversion between the anhydrous and hydrated forms under different storage conditions is a critical aspect to evaluate.

Conclusion

The selection of the appropriate solid form of this compound, whether hydrated or anhydrous, has profound implications for the development of a stable, safe, and effective pharmaceutical product. The anhydrous form may offer advantages in terms of solubility and dissolution rate, but its hygroscopic nature presents challenges in handling and storage. The hydrated form, while generally more stable, may exhibit lower bioavailability.

A comprehensive solid-state characterization using the experimental protocols outlined in this guide is imperative to understand the properties and behavior of each form. This knowledge will enable drug development professionals to make informed decisions regarding formulation strategies, manufacturing processes, and packaging to ensure the consistent quality and performance of the final drug product. Further comparative studies providing specific quantitative data on the dissolution and bioavailability of this compound hydrate versus its anhydrous form would be highly valuable to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ICSC 1032 - PIPERAZINE (anhydrous) [inchem.org]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. database.ich.org [database.ich.org]

In-Depth Technical Guide: Piperazine Sulfate (CAS 4554-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and relevant experimental data for Piperazine (B1678402) Sulfate (B86663) (CAS 4554-26-1). The information is compiled and presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

Piperazine sulfate is the salt of piperazine and sulfuric acid. While specific experimental data for the sulfate salt is limited, the properties of the parent compound, piperazine, are well-documented and provide valuable context.

Table 1: Properties of this compound (CAS 4554-26-1)

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 4554-26-1 | [1][2][3] |

| Molecular Formula | C₄H₁₂N₂O₄S | [1][3] |

| Molecular Weight | 184.21 g/mol | [4][5] |

| Appearance | White to almost white crystalline powder | [4][5] |

| Solubility | Soluble in water | [4][5] |

Table 2: Properties of Piperazine (Parent Compound, CAS 110-85-0)

| Property | Value | Source(s) |

| Melting Point | 106 °C | |

| Boiling Point | 145-146 °C | |

| pKa₁ | 5.35 @ 25 °C | |

| pKa₂ | 9.73 @ 25 °C | |

| Solubility | Freely soluble in water and ethylene (B1197577) glycol; poorly soluble in diethyl ether. | |

| pH | 10.8–11.8 (10% aqueous solution) |

Hazards and Toxicology

This compound is classified under the Globally Harmonized System (GHS) with several key hazards.[1][2] Toxicological data, primarily derived from studies on piperazine and its various salts, indicate potential for acute toxicity, reproductive effects, and neurotoxicity.

Table 3: GHS Classification and Hazard Statements for this compound

| Classification | Code | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Table 4: Summary of Toxicological Data (Piperazine and its Salts)

| Endpoint | Species | Route | Value | Source(s) |

| Acute Oral LD50 | Rat | Oral | ~2600 mg/kg bw (piperazine) | |

| Reproductive Toxicity NOAEL | Rat | Oral | 125 mg/kg/day (effects on fertility) | |

| Developmental Toxicity LOAEL | Rabbit | Oral | 94 mg/kg/day (maternal and embryotoxic) | |

| Acute Neurotoxicity LOAEL | Human | Oral | 110 mg/kg bw |

Reproductive and Developmental Toxicity

Studies on piperazine salts have indicated potential reproductive and developmental effects. Piperazine is suspected of damaging fertility and the unborn child.[2]

Neurotoxicity

Cases of neurotoxicity have been reported in humans following exposure to high doses of piperazine.[6] Symptoms can include myoclonus, hypotonia, and diminished reflexes.[6] The mechanism is suggested to involve GABA receptor antagonism in the host.

Mechanism of Action (Anthelmintic)

The primary therapeutic application of piperazine compounds is in the treatment of nematode (roundworm) infections.[7] The mechanism of action is targeted at the neuromuscular system of the parasite. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the nematode's muscle cells.[8][9] This leads to hyperpolarization of the nerve endings and an influx of chloride ions, resulting in a flaccid paralysis of the worm.[8] The paralyzed parasite is unable to maintain its position in the host's intestinal tract and is subsequently expelled by normal peristalsis.[8][9]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in public literature. However, the methodologies for key studies can be summarized based on available data.

Acute Oral Toxicity (LD50) Study Methodology

This protocol is a summary based on a study of piperazine comparable to OECD Test Guideline 401.

-

Test System: Sprague Dawley rats.

-

Administration: The test substance (piperazine) was administered orally by gavage.

-

Dose Levels: Multiple dose levels were used, including 1000, 1210, 1780, 2610, and 3830 mg/kg body weight.

-

Observation Period: Animals were observed for signs of toxicity and mortality.

-

Endpoints: The primary endpoint was the calculation of the median lethal dose (LD50). Signs of toxicity such as dyspnea, apathy, staggering, and tremor were also recorded.

Analytical Method: HPLC-UV for Piperazine Impurity

Because piperazine lacks a strong chromophore, direct UV detection at trace levels is difficult. A derivatization method is employed.

-

Objective: To quantify trace amounts of piperazine in an Active Pharmaceutical Ingredient (API).

-

Derivatization: Piperazine is reacted with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable filtered and degassed mobile phase is used.

-

Column: C8 or similar.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

-

Detection Wavelength: 340 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision. Quantification is performed by comparing the peak area of the derivatized piperazine in the sample to that of a known standard.

Safe Handling and Storage

Given the hazardous properties of this compound, appropriate safety precautions are essential.

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[1] Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and a lab coat.[1][2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

-

If on Skin: Wash off with soap and plenty of water. Consult a physician.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

This guide is intended for informational purposes for a professional audience and should not be substituted for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the latest SDS for the most current safety and handling information.

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Piperazine, sulfate (1:?) | C4H12N2O4S | CID 3014216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperazine citrate induced myoclonus in a child - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effective use of piperazine for the treatment of human helminthiases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

molecular weight and formula of piperazine sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of piperazine (B1678402) sulfate (B86663), a compound of significant interest in pharmaceutical and veterinary sciences.

Core Properties of Piperazine Sulfate

This compound is the salt formed from piperazine and sulfuric acid. Its fundamental chemical and physical properties are summarized below.

Data Presentation

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₂N₂O₄S | [1][2][3] |

| C₄H₁₀N₂·H₂SO₄ | [4][5] | |

| Molecular Weight | 184.22 g/mol | [1][5] |

| Appearance | White to almost white crystalline powder | [4] |

| Synonyms | Piperazine sulphate | [1] |

Mechanism of Action: Anthelmintic Activity

Piperazine and its salts are primarily utilized for their anthelmintic properties, particularly against ascarids (roundworms) and pinworms.[6] The mechanism of action targets the neuromuscular system of these parasites.

Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist.[3][7][8] By binding to GABA receptors on the muscle cells of nematodes, it mimics the action of the inhibitory neurotransmitter GABA.[7] This leads to hyperpolarization of the nerve endings and muscle cell membranes, reducing their excitability.[7] The resulting effect is a flaccid paralysis of the worm.[7][8] Once paralyzed, the worms are unable to maintain their position in the host's gastrointestinal tract and are expelled live from the body by normal peristaltic action.[7][8]

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 7. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Piperazine Sulfate: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is prized in medicinal chemistry for its ability to introduce basicity, improve aqueous solubility, and act as a versatile scaffold for constructing molecules with specific three-dimensional orientations.[1][2][3] Piperazine sulfate (B86663), the salt of piperazine with sulfuric acid, offers a stable, crystalline, and water-soluble source of the piperazine core, making it an attractive and practical building block for organic synthesis.[1] This technical guide provides a comprehensive overview of the properties of piperazine sulfate and its application in key synthetic transformations, complete with experimental protocols and quantitative data.

Physicochemical Properties of Piperazine and its Sulfate Salt

Piperazine is a hygroscopic, colorless solid with a characteristic amine-like odor.[4] It is highly soluble in water and glycols.[4] As a weak base, piperazine has two pKa values of 9.73 and 5.35 at 25°C.[4] this compound hydrate (B1144303) is a white to off-white crystalline powder, valued for its stability and solubility in aqueous solutions, which makes it a convenient starting material in various synthetic applications.[1]

Table 1: Physicochemical Properties of Piperazine

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂ | [4] |

| Molecular Weight | 86.14 g/mol | [4] |

| pKa₁ | 5.35 | [4] |

| pKa₂ | 9.73 | [4] |

| Solubility | Freely soluble in water and ethylene (B1197577) glycol; poorly soluble in diethyl ether. | [4] |

Core Synthetic Applications of this compound

This compound serves as a precursor to the free piperazine base, which can then undergo a variety of chemical transformations. The primary utility of using a salt like this compound lies in the ability to facilitate mono-functionalization. By using appropriate stoichiometry of a base, the mono-protonated piperazine can be generated in situ, deactivating one nitrogen atom and allowing for selective reaction at the other.[5] This principle is crucial for the synthesis of unsymmetrically substituted piperazine derivatives.

The general workflow for utilizing this compound in organic synthesis involves an initial in-situ neutralization step to liberate the free piperazine, followed by the desired N-functionalization reaction.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperazine nitrogen atoms. Direct alkylation with alkyl halides and reductive amination with carbonyl compounds are the two most common methods.[6] Using this compound allows for a controlled reaction, often favoring mono-alkylation when a limited amount of base is used.

-

In-situ Neutralization and Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0-2.2 eq) in a polar aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Stir the suspension vigorously and add the alkyl halide (1.0-1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography.

Table 2: Representative N-Alkylation Reactions of Piperazine

| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzyl bromide | Piperazine, K₂CO₃, ACN, 60-80 °C | 1-Benzylpiperazine | High | [6] |

| 2-(2-Chloroethoxy)ethanol | Piperazine monohydrochloride, solvent | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (B195975) | High | [7] |

| 4-Chlorobenzhydryl chloride | Hydroxyethyl piperazine, K₂CO₃ or Et₃N, NaI (cat.), organic solvent, 40-60 °C | Cetirizine (B192768) intermediate | High | [8] |

| Alkyl Bromide | 1-(4-bromophenyl)piperazine, K₂CO₃, ACN, 60-80 °C | 1-Alkyl-4-(4-bromophenyl)piperazine | Not specified | [6] |

N-Acylation

N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This reaction is crucial for the synthesis of many pharmaceutical compounds. The reduced nucleophilicity of the second nitrogen after the first acylation makes mono-acylation generally favorable.[1]

-

Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as DCM or THF. Add a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2-2.5 eq) and cool the mixture in an ice bath.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.0 eq) dropwise to the stirred suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 3: Representative N-Acylation Reactions of Piperazine

| Acylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzoyl chlorides | Piperazine (excess), benzoyl chlorides | Mono N-acylated piperazines | Not specified | [2] |

| Benzoyl chloride | Piperazine, acetic acid | 1-Benzoylpiperazine | 56% | [9] |

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent. This one-pot procedure is highly efficient for producing N-alkylated piperazines.

-

In-situ Neutralization: In a reaction flask, suspend this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

-

Imine Formation: Add the aldehyde or ketone (1.0-1.1 eq) to the mixture and stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Table 4: Representative Reductive Amination Reactions of Piperazine Derivatives

| Carbonyl Compound | Amine | Reagents and Conditions | Product | Yield (%) | Reference |

| Aldehyde or Ketone | Methyl 3-(piperazin-1-yl)propanoate | NaBH(OAc)₃, DCM | N-alkylated methyl 3-(piperazin-1-yl)propanoate | Not specified | [10] |

| Cinnamaldehyde | 1-Boc-piperazine | NaBH(OAc)₃, DCM, rt, overnight | 1-Boc-4-cinnamylpiperazine | Not specified | [11] |

Logical Workflow for Selective Mono- vs. Di-substitution

The choice of reaction conditions, particularly the stoichiometry of this compound and the base, allows for the selective synthesis of either mono- or di-substituted piperazine derivatives.

Conclusion

This compound is a highly valuable, stable, and cost-effective building block in organic synthesis. Its utility extends across fundamental reactions such as N-alkylation, N-acylation, and reductive amination. The ability to perform controlled mono-functionalization through in-situ neutralization of the sulfate salt makes it a strategic choice for the synthesis of complex, unsymmetrically substituted piperazine derivatives, which are prevalent in modern drug discovery. The protocols and data presented in this guide, adapted from established procedures for other piperazine salts, provide a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 8. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 9. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Reddit - The heart of the internet [reddit.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermal stability and degradation pathways of piperazine (B1678402) and its derivatives. A thorough understanding of these properties is crucial for the development of safe, effective, and stable pharmaceutical products, as well as for industrial applications where piperazine is utilized under elevated temperatures, such as in carbon dioxide capture processes.[1]

Introduction to Piperazine and its Significance

The piperazine ring is a fundamental heterocyclic scaffold found in a wide array of active pharmaceutical ingredients (APIs), contributing significantly to their pharmacological activity.[1] Piperazine and its derivatives are also recognized for their use as anthelmintic drugs.[2][3] Beyond pharmaceuticals, concentrated aqueous piperazine is a promising solvent for CO2 capture from industrial flue gas due to its high absorption rate and resistance to degradation.[4][5] The thermal stability of these compounds is a critical parameter that influences their storage, handling, and efficacy in various applications.[1]

Thermal Stability of Piperazine Compounds

Thermogravimetric analysis (TGA) is a primary technique for evaluating the thermal stability of piperazine derivatives. It provides crucial data on decomposition temperatures and the overall thermal robustness of the molecule.[1] The stability of piperazine can be enhanced through the formation of its simple salts, such as piperazine hydrochloride, which are more stable than the piperazine base.[2]

Studies have shown that six-membered amine rings, like piperazine, are among the most thermally stable amine structures.[6][7] In comparison to other amines used in CO2 capture, piperazine and its derivatives exhibit high thermal stability, with a recommended maximum stripper temperature above 160°C.[8]

Several factors can influence the thermal stability of piperazine compounds:

-

Molecular Structure: The structure of the piperazine derivative plays a significant role in its thermal stability. For instance, increasing the ring size by adding a methylene (B1212753) group, as in homopiperazine, significantly increases the rate of thermal degradation.[4] Methyl substitution on the piperazine ring also tends to increase the degradation rate.[4]

-

Presence of CO2: The presence of dissolved CO2 can impact the thermal degradation of piperazine. At 175°C, the degradation of piperazine is negligible in the absence of CO2. However, the degradation rate increases with CO2 loading up to a certain point, after which it begins to decrease.[6][7][9]

-

Temperature: As expected, temperature has a significant effect on the thermal degradation of piperazine, following an Arrhenius dependence.[6][7][9]

Thermal Degradation of Piperazine Compounds

The thermal degradation of piperazine is a complex process that can proceed through several pathways, leading to a variety of degradation products. The degradation is generally considered to be first-order with respect to the piperazine concentration.[8]

The primary mechanism for the thermal degradation of aqueous piperazine is believed to be initiated by a nucleophilic attack of a piperazine molecule on a protonated piperazine molecule (H+PZ).[10][11] This results in a ring-opening SN2 reaction, forming an intermediate that can then undergo further reactions to produce a range of degradation products.[8][12][13]

The thermal degradation of piperazine yields several key products. The most abundant of these include:

Other identified degradation products include ethylenediamine (B42938) (EDA) and 1,1'-(1,2-ethanediyl)bis-piperazine (PEP).[13] In blends with other amines, such as methyldiethanolamine (MDEA), degradation can lead to products like diethanolamine (B148213) (DEA) and 1-methylpiperazine (B117243) (1-MPZ).[14][15]

Quantitative Data on Thermal Degradation

The following tables summarize key quantitative data related to the thermal degradation of piperazine.

Table 1: Kinetics of Thermal Degradation of Aqueous Piperazine [6][7][8][9]

| Temperature (°C) | Piperazine Concentration (m) | CO2 Loading (mol CO2/mol alkalinity) | First-Order Rate Constant (k1, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 135 - 175 | 8 | 0.3 | - | 183.5 - 184 |

| 150 | 8 | 0.3 | 6.1 x 10⁻⁹ | - |

| 175 | 8 | 0.1 - 0.4 | 65 - 71 x 10⁻⁹ | - |

| 175 | 8 | 0.47 | 24 x 10⁻⁹ | - |

| 175 | 8 | 0 | Negligible | - |

Table 2: Major Thermal Degradation Products of Aqueous Piperazine at 135-175°C [10][11]

| Degradation Product | Accounted for Nitrogen Loss (%) | Accounted for Carbon Loss (%) |

| N-formylpiperazine | Part of the 63% total | Part of the 49% total |

| Ammonium | Part of the 63% total | Part of the 49% total |

| N-(2-aminoethyl)piperazine | Part of the 63% total | Part of the 49% total |

| 2-imidazolidone | Part of the 63% total | Part of the 49% total |

Table 3: Comparison of Thermal Stability of Piperazine and its Analogs [4]

| Compound | Ring Size | Heteroatoms | Relative Degradation Rate |

| Piperazine (PZ) | 6-membered | 2 x NH | Baseline |

| Piperidine (PD) | 6-membered | 1 x NH | More stable than PZ |

| Morpholine (Mor) | 6-membered | 1 x NH, 1 x O | More stable than PZ |

| Pyrrolidine (Pyr) | 5-membered | 1 x NH | Less stable than PD |

| Hexamethyleneimine (HMI) | 7-membered | 1 x NH | Less stable than PD |

| Homopiperazine (HomoPZ) | 7-membered | 2 x NH | Less stable than PZ |

| 1-Methylpiperazine (1-MPZ) | 6-membered | 1 x N-CH3, 1 x NH | Less stable than PZ |

| 2-Methylpiperazine (2-MPZ) | 6-membered | 2 x NH | Less stable than PZ |

Experimental Protocols

Thermogravimetric analysis is employed to determine the thermal stability of piperazine compounds.[1]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the piperazine derivative is placed in a sample pan.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[16]

-

Data Acquisition: The mass of the sample is recorded as a function of temperature.

-

Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[17]

DSC is a sensitive technique used to study the thermotropic properties of materials, including piperazine compounds.[18]

-

Instrumentation: A differential scanning calorimeter with high sensitivity is required.[18]

-

Sample Preparation: A small amount of the sample (1-4 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[19]

-

Experimental Conditions: The sample and reference pans are heated or cooled at a controlled rate (e.g., 10°C/min) over a defined temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, or decomposition. The melting point can be an indicator of purity and stability.[18][19]

The identification and quantification of degradation products are typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile degradation products. Samples are injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into the MS for identification based on their mass-to-charge ratio and fragmentation patterns.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of a wide range of non-volatile and thermally labile degradation products.[21] The separation is achieved by passing the sample through a column with a specific stationary phase, and the eluting compounds are detected by the mass spectrometer.[11]

-

Ion Chromatography (IC): This method is employed for the quantification of ionic degradation products, such as formate, acetate, and ammonium.[4]

Visualizations

Caption: Proposed thermal degradation pathway of piperazine.

Caption: Experimental workflow for studying piperazine degradation.

Conclusion

Piperazine and its derivatives generally exhibit good thermal stability, particularly the six-membered heterocyclic structures.[6][7] However, they are susceptible to thermal degradation under certain conditions, primarily through a ring-opening mechanism initiated by nucleophilic attack.[8][10][11][12] The rate of degradation is influenced by factors such as temperature, molecular structure, and the presence of other chemical species like CO2.[4][6][7][9] A comprehensive understanding of these degradation pathways and the resulting products, as outlined in this guide, is essential for ensuring the stability and safety of piperazine-containing pharmaceuticals and for optimizing industrial processes that utilize these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. sites.utexas.edu [sites.utexas.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 21. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Piperazine Sulfate in Advancing CO2 Capture Technologies: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate anthropogenic carbon dioxide emissions has catalyzed extensive research into efficient and cost-effective CO2 capture technologies. Among the most promising approaches is solvent-based absorption, with aqueous amine solutions being a primary focus. Piperazine (B1678402) (PZ), a cyclic diamine, has emerged as a superior solvent compared to the benchmark monoethanolamine (MEA), exhibiting faster reaction kinetics, higher CO2 absorption capacity, and greater resistance to thermal and oxidative degradation.[1][2][3] This technical guide provides a comprehensive overview of the use of piperazine, often in its sulfated form for experimental purposes, in CO2 capture research, detailing its chemical mechanisms, performance metrics, and the experimental protocols used for its evaluation.

Core Reaction Mechanisms of CO2 with Piperazine

The reaction of CO2 with aqueous piperazine is a complex process involving multiple steps. Initially, CO2 reacts with piperazine to form a zwitterionic intermediate, which is then deprotonated by a base (such as another piperazine molecule, water, or hydroxide) to form piperazine carbamate (B1207046) and a protonated base.[1] Due to its two amine groups, piperazine can further react with CO2 to form dicarbamate and other species, particularly at higher CO2 loadings.[1][4]

The primary reactions can be summarized as follows:

-

Formation of Zwitterion: PZ + CO₂ ⇌ PZ⁺COO⁻

-

Deprotonation to form Monocarbamate: PZ⁺COO⁻ + B ⇌ PZCOO⁻ + BH⁺ (where B is a base)

-

Overall Monocarbamate Formation: 2PZ + CO₂ ⇌ PZCOO⁻ + PZH⁺[5][6]

-

Further reaction to form Dicarbamate: PZCOO⁻ + CO₂ ⇌ ⁻OOCPZCOO⁻[7]

-

Protonated Carbamate Formation: PZH⁺ + PZCOO⁻ ⇌ H⁺PZCOO⁻ + PZ[7]